molecular formula C16H15NO5 B11485150 4,7-dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide

4,7-dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B11485150
M. Wt: 301.29 g/mol
InChI Key: UNFMXSFBYLAGBF-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide is an organic compound belonging to the benzodioxole family This compound is characterized by the presence of a benzodioxole ring substituted with methoxy groups at positions 4 and 7, a phenyl group attached to the nitrogen atom, and a carboxamide group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Amidation: The carboxamide group is introduced by reacting the corresponding carboxylic acid derivative with an amine, in this case, aniline, under dehydrating conditions using reagents like carbodiimides or thionyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated benzodioxole derivatives.

Scientific Research Applications

4,7-Dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism by which 4,7-dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The methoxy and carboxamide groups play crucial roles in binding to these targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxy-1,3-benzodioxole: Lacks the carboxamide group, making it less versatile in medicinal applications.

    N-Phenyl-1,3-benzodioxole-5-carboxamide: Lacks methoxy groups, which may reduce its electronic properties and reactivity.

    4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde:

Uniqueness

4,7-Dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide is unique due to the combination of methoxy and carboxamide functionalities, which enhance its reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

4,7-dimethoxy-N-phenyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H15NO5/c1-19-12-8-11(13(20-2)15-14(12)21-9-22-15)16(18)17-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,18)

InChI Key

UNFMXSFBYLAGBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(=O)NC3=CC=CC=C3)OC)OCO2

Origin of Product

United States

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